molecular formula C7H10N2O B13503237 2-Amino-4-(aminomethyl)phenol

2-Amino-4-(aminomethyl)phenol

Cat. No.: B13503237
M. Wt: 138.17 g/mol
InChI Key: UELKFKHSJHAFIP-UHFFFAOYSA-N
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Description

2-Amino-4-(aminomethyl)phenol is an organic compound with the molecular formula C7H10N2O. It features both amine and hydroxyl functional groups attached to a benzene ring, making it a versatile compound in synthetic organic chemistry. This compound is known for its applications in various fields, including dye synthesis, polymer production, and as an intermediate in the manufacture of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-(aminomethyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol, followed by reduction to introduce the amino groups. Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For instance, palladium-catalyzed cross-coupling reactions are employed to achieve high yields and purity. These methods are scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(aminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amines, which are valuable in the synthesis of dyes, pharmaceuticals, and polymers .

Scientific Research Applications

2-Amino-4-(aminomethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is an intermediate in the production of pharmaceuticals, including antibiotics and anticancer agents.

    Industry: The compound is utilized in the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(aminomethyl)phenol involves its interaction with various molecular targets. The compound’s amine and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its effects in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(aminomethyl)phenol is unique due to the presence of both amine and hydroxyl groups, along with an aminomethyl substituent. This combination of functional groups enhances its reactivity and versatility in synthetic applications, making it a valuable compound in various fields .

Properties

IUPAC Name

2-amino-4-(aminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKFKHSJHAFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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